![molecular formula C16H22BrN3O3 B2451750 Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate CAS No. 2402830-06-0](/img/structure/B2451750.png)
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is a chemical compound with the CAS Number: 2402830-06-0 . It has a molecular weight of 384.27 . The IUPAC name for this compound is tert-butyl (1- (6-bromonicotinoyl)piperidin-3-yl)carbamate . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BrN3O3/c1-16(2,3)23-15(22)19-12-5-4-8-20(10-12)14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,22) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
As mentioned earlier, Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is a powder . It is stored at 4 degrees Celsius . The compound has a molecular weight of 384.27 .Scientific Research Applications
Synthesis of Key Intermediates :
- Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is an intermediate in synthesizing various biologically active compounds, such as crizotinib. The synthesis process includes steps like nucleophilic substitution and oxidation reactions, highlighting its importance in medicinal chemistry (Kong et al., 2016).
- This compound is also involved in asymmetric Mannich reactions, contributing to the synthesis of chiral amino carbonyl compounds, demonstrating its role in producing enantiomerically pure pharmaceuticals (Yang et al., 2009).
Structural and Crystallographic Studies :
- X-ray crystallographic studies of related tert-butyl carbamate compounds reveal insights into their structural properties, such as molecular packing and hydrogen bonding, which are crucial for understanding their reactivity and potential applications in drug design (Didierjean et al., 2004).
Application in Developing Antagonists and Therapeutics :
- A variant of this compound, tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, is used in developing nociceptin antagonists, showing its potential in creating novel therapeutics (Jona et al., 2009).
Contribution to Anticancer Drug Synthesis :
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an intermediate for small molecule anticancer drugs. This underscores the role of such compounds in the synthesis of drugs targeting signaling pathways like PI3K/AKT/mTOR in cancer treatment (Zhang et al., 2018).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
properties
IUPAC Name |
tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)19-12-5-4-8-20(10-12)14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXMSBRSSCPLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.